2-Chloro-4-methoxypyridine hydrochloride
Description
The Pyridine (B92270) Scaffold in Advanced Chemical Research
The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a foundational scaffold in modern chemical research. chemimpex.com Its structure is present in a vast array of essential natural products, including vitamins like niacin (Vitamin B3) and coenzymes such as NAD and NADP. In the realm of medicinal chemistry, pyridine and its derivatives are considered "privileged scaffolds" due to their prevalence in biologically active compounds and approved pharmaceuticals. vibrantpharma.com
The nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as the ability to form hydrogen bonds and increased water solubility, which are highly desirable in drug design. chemimpex.com This versatility has led to the incorporation of the pyridine nucleus in thousands of drug molecules of significant medicinal importance. chemicalbook.com Researchers consistently utilize this scaffold as a starting point for the synthesis of new chemical entities, leveraging its stability and the potential for functionalization at various positions on the ring. chemimpex.comsigmaaldrich.com
Strategic Importance of Halogenated and Methoxylated Pyridine Derivatives
The strategic functionalization of the pyridine scaffold with specific substituents dramatically expands its synthetic utility. Halogenated and methoxylated derivatives are particularly important classes of intermediates in organic synthesis.
Halogenated pyridines are fundamental building blocks, primarily because the carbon-halogen bond serves as a highly versatile reactive handle. chemimpex.com Halopyridines are key precursors for synthesizing a wide range of pharmaceuticals and agrochemicals. chemimpex.com The halogen atom, typically chlorine or bromine, can be readily displaced or participate in various cross-coupling reactions, allowing for the precise and regiocontrolled formation of new carbon-carbon or carbon-heteroatom bonds.
Methoxylated pyridines are also of great interest to synthetic chemists. The methoxy (B1213986) group (–OCH₃) is an electron-donating group that can influence the electronic properties and reactivity of the pyridine ring. researchgate.net This modification can affect the basicity of the ring nitrogen, which can be advantageous in facilitating certain reactions that might otherwise be low-yielding. researchgate.net The presence of a methoxy group can also direct the position of further chemical modifications on the pyridine ring.
The combination of both a halogen and a methoxy group on the same pyridine ring, as seen in 2-Chloro-4-methoxypyridine (B97518), creates a bifunctional reagent with distinct and predictable sites of reactivity, making it a valuable tool for constructing more complex molecular architectures.
Research Focus: 2-Chloro-4-methoxypyridine Hydrochloride as a Versatile Chemical Entity
This compound is a specific example of a functionalized pyridine that serves as a key intermediate in targeted organic synthesis. chemimpex.com The hydrochloride salt form enhances the compound's stability and handling characteristics. Its utility stems from the presence of two key functional groups on the pyridine core: a chloro group at the 2-position and a methoxy group at the 4-position.
The primary role of this compound in academic and industrial research is as a building block. chemimpex.com The chlorine atom at the 2-position is the principal site of reactivity, making it an excellent electrophile for substitution and, most notably, for palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of 2-Chloro-4-methoxypyridine
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Boiling Point | 224-225 °C |
| Density | 1.258 g/mL at 25 °C |
| Refractive Index | n20/D 1.5400 |
Note: Data corresponds to the free base, 2-Chloro-4-methoxypyridine. sigmaaldrich.com
A significant research application of 2-Chloro-4-methoxypyridine is its use in the Suzuki-Miyaura coupling reaction. pubcompare.aiwikipedia.org This powerful palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.org In a documented synthesis, 2-Chloro-4-methoxypyridine was reacted with 2,4-difluorophenylboronic acid to produce 2-(2′,4′-difluorophenyl)-4-methoxypyridine. pubcompare.ai This transformation exemplifies the compound's role as a precursor to more complex biaryl structures, which are common motifs in pharmacologically active molecules. pubcompare.ai The reaction proceeds by displacing the chloro group, leaving the methoxy group intact, demonstrating the selective reactivity of the molecule.
Table 2: Example of a Suzuki Coupling Reaction Using 2-Chloro-4-methoxypyridine
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 2-Chloro-4-methoxypyridine | 2,4-Difluorophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium Carbonate | 2-(2′,4′-Difluorophenyl)-4-methoxypyridine |
Source: Detailed research findings demonstrate this specific synthetic application. pubcompare.ai
This specific reactivity makes this compound a valuable intermediate for researchers aiming to construct substituted pyridine-based compounds for applications in pharmaceutical development and material science. chemimpex.com
Structure
3D Structure of Parent
Properties
CAS No. |
1951441-96-5 |
|---|---|
Molecular Formula |
C6H7Cl2NO |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
2-chloro-4-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c1-9-5-2-3-8-6(7)4-5;/h2-4H,1H3;1H |
InChI Key |
IGBWIVZWQLQADR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Methoxypyridine Hydrochloride
Established Synthetic Routes and Reaction Mechanisms
The traditional synthesis of 2-Chloro-4-methoxypyridine (B97518) hydrochloride is a multi-step process that often begins with readily available pyridine (B92270) precursors. These routes are characterized by sequential halogenation and methoxylation reactions, followed by conversion to the final hydrochloride salt.
Synthesis from Pyridine Precursors via Halogenation and Methoxylation
A common strategy for synthesizing substituted pyridines involves the modification of pyridine N-oxides or hydroxypyridines. One plausible pathway to 2-Chloro-4-methoxypyridine begins with a precursor like 4-hydroxypyridine, which is first converted to 4-methoxypyridine (B45360). The pyridine ring is then activated for subsequent reactions.
The synthesis can proceed through the formation of an N-oxide, followed by chlorination. For instance, a related synthesis involves reacting 2-chloropyridine (B119429) oxide with a nitrating mixture to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine (B32982) oxide. google.com This intermediate can then undergo nucleophilic substitution with a methoxide (B1231860) source, such as sodium methoxide, to replace the nitro group with a methoxy (B1213986) group. sigmaaldrich.com The N-oxide is subsequently reduced to afford the 2-chloro-4-methoxypyridine free base.
An alternative approach starts from 4-methoxy-2(1H)-pyridone. sigmaaldrich.com This pyridone can be subjected to a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to replace the keto group with a chlorine atom, thereby forming the desired 2-chloro-4-methoxypyridine. This transformation is a key step in the synthesis of many chloropyridine derivatives. scispace.com
Table 1: Example Synthetic Pathway from a Pyridone Precursor
| Step | Reactant | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | 4-methoxy-2(1H)-pyridone | Phosphorus oxychloride (POCl₃) | 2-Chloro-4-methoxypyridine | Chlorination of the pyridone ring. |
Conversion of Free Base to Hydrochloride Salt
The final step in the synthesis is the conversion of the 2-chloro-4-methoxypyridine free base into its more stable and handleable hydrochloride salt. This is a standard acid-base reaction. The free base, which is typically an oily liquid or low-melting solid, is dissolved in a suitable organic solvent, such as dichloromethane (B109758), toluene, or ethanol. google.com
A solution of hydrochloric acid (either gaseous HCl or a concentrated solution in a solvent like isopropanol (B130326) or ether) is then added to the solution of the free base. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. The solid product is then collected by filtration, washed with a non-polar solvent like hexane (B92381) to remove any remaining impurities, and dried to yield the final 2-Chloro-4-methoxypyridine hydrochloride as a solid. chemicalbook.com
Advanced Synthetic Approaches and Sustainable Chemistry
Recent advancements in chemical synthesis have focused on optimizing reaction conditions and incorporating principles of green chemistry to make the production of pyridine derivatives more efficient and environmentally friendly.
Process Optimization in the Preparation of Pyridine Derivatives
Process optimization aims to improve reaction yields, reduce reaction times, and lower production costs. vcu.edu For pyridine synthesis, this can involve several strategies. One approach is the optimization of reaction parameters such as temperature, pressure, and catalyst loading using methodologies like Response Surface Methodology (RSM). researchgate.net For gas-phase reactions like the Chichibabin reaction, optimizing factors such as the ratio of aldehydes and the catalyst's silica/alumina ratio can significantly increase the yield of the pyridine product. researchgate.net
Another significant advancement is the shift from batch processing to continuous flow chemistry. vcu.edu Flow reactors offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety. VCU researchers developed a method for synthesizing halo-substituted nicotinonitriles that was converted from a five-step batch process to a single continuous step, which increased the yield from 58% to 92% and projected a 75% reduction in production costs. vcu.edu Incorporating dehydrating agents to prevent side reactions, such as the dimerization of starting materials, is another technique to boost the yield of the desired product. vcu.edu
Green Chemistry Principles in Halopyridine Synthesis
The 12 principles of green chemistry provide a framework for creating more sustainable chemical processes. yale.edumdpi.com These principles are increasingly being applied to the synthesis of halopyridines.
Table 2: Application of Green Chemistry Principles in Synthesis
| Principle | Application in Halopyridine Synthesis |
|---|---|
| Prevention | Designing syntheses to minimize waste generation from the outset. yale.edu |
| Atom Economy | Choosing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. yale.edu This includes replacing hazardous reagents like phosgene (B1210022) with safer alternatives like triphosgene. google.com |
| Safer Solvents and Auxiliaries | Reducing or eliminating the use of volatile and toxic organic solvents like chloroform (B151607) and dichloromethane in favor of greener alternatives or solvent-free conditions. yale.edumdpi.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. yale.edu Microwave-assisted synthesis is one technique that can reduce reaction times and energy input. nih.govrasayanjournal.co.in |
| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to reduce waste, as catalysts can be used in small amounts and recycled. acs.org |
| Reduce Derivatives | Minimizing the use of protecting groups to avoid additional reaction steps and waste generation. acs.org |
Microwave-assisted organic synthesis (MAOS) is a notable green technique that has been successfully applied to the synthesis of pyridine derivatives, offering shorter reaction times and improved yields compared to conventional heating methods. nih.gov
Control and Monitoring in Synthetic Protocols
Rigorous control and monitoring are essential to ensure the quality, purity, and consistency of the synthesized this compound. Various analytical techniques are employed throughout the synthesis process.
During the reaction, progress is often monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). google.com These methods allow chemists to track the consumption of reactants and the formation of products, helping to determine the optimal reaction time and prevent the formation of byproducts.
After the synthesis is complete, the identity and purity of the final product are confirmed using a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the molecular structure of the compound. Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. The purity of the final compound is typically assessed by HPLC.
Optimization of Reaction Parameters: Temperature, Stoichiometry, and Time
The successful synthesis of this compound is highly dependent on the careful optimization of temperature, stoichiometry, and reaction time. These parameters are interconnected and must be fine-tuned to maximize yield and minimize the formation of impurities.
Temperature: In chlorination reactions involving reagents like phosphorus oxychloride (POCl3) on analogous heterocyclic systems such as quinazolones, a two-stage temperature profile is often optimal. nih.gov
Initial Stage: An initial, low-temperature phase (typically below 25°C) allows for the formation of key phosphorylated intermediates. nih.gov Maintaining a low temperature during the addition of the chlorinating agent is crucial to prevent side reactions and the formation of pseudodimers. nih.gov
Conversion Stage: Following the formation of the intermediate, the reaction temperature is elevated, often to a range of 70-100°C. nih.govresearchgate.net This higher temperature provides the necessary activation energy for the clean conversion of the intermediate into the final chlorinated product. nih.gov
Stoichiometry: The molar ratios of reactants are a determining factor in reaction efficiency. For chlorinations using POCl3, a minimum of one molar equivalent of the reagent is necessary for the effective conversion of the starting material to the product. nih.gov In related nucleophilic substitution reactions, such as the synthesis of 2,6-dichloro-4-methoxypyridine, a slight excess of the nucleophile (sodium methoxide) and a hydride source (NaH) is used to drive the reaction to completion. chemicalbook.com For instance, a 1.05 molar equivalent of both NaH and methanol (B129727) relative to the trichloropyridine substrate has been documented. chemicalbook.com
Time: The duration of the reaction is contingent upon the substrate, reagents, and temperature. Some related transformations can proceed to completion within a few hours when heated. researchgate.net However, other halogenations of pyridine derivatives may require significantly longer reaction times, occasionally extending up to 72 hours to achieve a high conversion rate. researchgate.netacs.org Reaction progress is typically monitored using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal endpoint.
The following table summarizes optimized parameters from various related synthetic procedures for chloropyridines and similar heterocycles.
| Parameter | Reactants | Conditions | Reaction Time | Yield |
| Temperature | Quinazolone, POCl3, Base | Stage 1: < 25°C; Stage 2: 70-90°C | - | - |
| Stoichiometry | 2,4,6-Trichloropyridine, NaH, MeOH | 1 : 1.05 : 1.05 molar ratio | 16 h | 94% |
| Time | Quinazolone, POCl3, N,N-dimethylaniline | 100°C | 2-72 h | - |
Role of Catalytic Systems and Additives in Synthetic Efficiency
While true catalytic systems are not always employed in the primary chlorination step, the use of chemical additives, particularly bases, is fundamental to the reaction's efficiency.
In chlorinations utilizing phosphorus oxychloride, organic bases play a critical role. Tertiary amines such as N,N-dimethylaniline, triethylamine, or Hunig's base (N,N-Diisopropylethylamine) are frequently added. nih.govresearchgate.net These bases perform several functions:
Activation: They can react with POCl3 to form a more reactive intermediate.
Acid Scavenging: They neutralize the hydrochloric acid (HCl) produced during the reaction, preventing potential side reactions or degradation of acid-sensitive functional groups.
Reaction Promotion: By maintaining basic conditions, these additives facilitate the initial phosphorylation step, which is crucial for the subsequent chlorination. nih.gov
In other areas of pyridine chemistry, more complex catalytic systems are employed. For example, palladium-catalyzed C-H chlorination represents an alternative, though mechanistically distinct, route for introducing chlorine atoms. nih.gov In one study, PdCl2 was identified as an optimal catalyst at a loading of 5 mol% for the chlorination of a substituted pyridine. nih.gov However, for the conversion of pyridones to chloropyridines, the use of basic additives with a chlorinating agent like POCl3 remains a more conventional and widely applied strategy.
The table below outlines common additives and their functions in the synthesis of chlorinated heterocycles.
| Additive/Catalyst | Function | Example Reaction |
| N,N-dimethylaniline | Base, Reaction Promoter | POCl3 chlorination of quinazolones |
| Triethylamine (Et3N) | Base, Acid Scavenger | POCl3 chlorination of quinazolones |
| Hunig's Base (DIPEA) | Base, Acid Scavenger | POCl3 chlorination of quinazolones |
| Palladium(II) chloride (PdCl2) | Catalyst | C-H chlorination of 2-ortho-tolylpyridine |
Chemical Reactivity and Transformation Studies of 2 Chloro 4 Methoxypyridine Hydrochloride
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 2-Chloro-4-methoxypyridine (B97518), primarily involving the displacement of the chloride ion.
The chloro group at the C-2 position of the pyridine (B92270) ring is highly activated towards nucleophilic attack. Nucleophilic aromatic substitution on pyridine and its derivatives occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom). vaia.comstackexchange.comechemi.com This heightened reactivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate, often referred to as a Meisenheimer complex, which is formed during the reaction. vaia.com
When a nucleophile attacks the C-2 carbon, the aromaticity of the ring is temporarily broken, and a negative charge is introduced. This charge can be delocalized across the ring system through resonance. Crucially, one of the resonance structures places the negative charge directly on the nitrogen atom. stackexchange.comechemi.com This is a particularly stable resonance contributor because nitrogen is a highly electronegative atom, capable of accommodating the negative charge more effectively than a carbon atom. stackexchange.com This stabilization lowers the activation energy of the reaction, making the substitution at the C-2 position kinetically favorable compared to substitution at the C-3 position, where such stabilization is not possible. vaia.comstackexchange.com Consequently, 2-chloropyridines are generally more reactive in SNAr reactions than 3-chloropyridines. vaia.com
The methoxy (B1213986) group at the C-4 position significantly modulates the electronic properties and reactivity of the pyridine ring. It exerts two opposing electronic effects: a resonance effect (+M) and an inductive effect (-I).
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This electron donation increases the electron density of the ring, particularly at the positions ortho (C-3 and C-5) and para (C-6, though this position is already C-2 relative to the nitrogen) to the methoxy group. youtube.commasterorganicchemistry.com
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also withdraws electron density from the ring through the sigma bond. reddit.com
In most cases involving methoxy groups on aromatic rings, the resonance effect is dominant and the group is considered to be activating. masterorganicchemistry.com In the context of nucleophilic substitution at the C-2 position, the electron-donating nature of the para-methoxy group can further stabilize the negatively charged Meisenheimer intermediate. This additional stabilization enhances the rate of nucleophilic attack compared to an unsubstituted 2-chloropyridine (B119429). The increased electron density at the C-3 and C-5 positions also influences the molecule's susceptibility to electrophilic attack.
Electrophilic and Radical Functionalization of the Pyridine Core
While less common than nucleophilic substitution, the pyridine core can undergo functionalization through electrophilic or radical pathways, often requiring specific strategies to control regioselectivity.
Direct C-H functionalization of pyridine is challenging due to the ring's electron-deficient nature, which makes it resistant to electrophilic attack. rsc.orguoanbar.edu.iq When such reactions do occur, they typically require harsh conditions and favor the C-3 (meta) position. pearson.com In 2-Chloro-4-methoxypyridine, the regioselectivity of C-H functionalization is governed by the combined directing effects of the existing substituents (Cl, OMe) and the ring nitrogen.
| Group | Position | Effect on Electrophilic Aromatic Substitution | Preferred Positions |
| Nitrogen | 1 | Strongly Deactivating | C-3, C-5 |
| Chloro | 2 | Deactivating, Ortho-, Para- Director | C-4 (blocked), C-6 |
| Methoxy | 4 | Activating, Ortho-, Para- Director | C-3, C-5 |
The methoxy group is a powerful activating group that directs incoming electrophiles to its ortho positions (C-3 and C-5). pearson.com The chloro group is deactivating but also directs ortho and para. The pyridine nitrogen itself strongly deactivates the ring, especially at the C-2, C-4, and C-6 positions, making the C-3 and C-5 positions the most electron-rich and susceptible to electrophilic attack. Therefore, the C-3 and C-5 positions are the most likely sites for electrophilic C-H functionalization. Achieving selective functionalization at a single meta-position remains a significant synthetic challenge, often requiring advanced strategies such as the use of directing groups or temporary dearomatization. nih.govnih.govsnnu.edu.cn
A modern strategy to achieve non-classical functionalization patterns on pyridines involves a dearomatization-rearomatization sequence. researchgate.netresearchgate.net This approach temporarily breaks the aromaticity of the pyridine ring to create a more reactive, non-aromatic intermediate, such as a dihydropyridine (B1217469). researchgate.net This intermediate can then undergo reactions that are not possible on the parent aromatic system.
For a substituted pyridine like 2-chloro-4-methoxypyridine, this sequence could involve:
Dearomatization: The pyridine ring is reduced to form a dihydropyridine intermediate. This step increases the electron density of the ring and can be achieved using various reagents, including reductants like sodium borohydride (B1222165) or through catalytic hydroboration. researchgate.net
Functionalization: The electron-rich dihydropyridine intermediate can react with an electrophile at one of the double bonds.
Rearomatization: The functionalized dihydropyridine is then oxidized to restore the aromatic pyridine ring, now bearing a new substituent.
This pathway is particularly useful for introducing substituents at positions that are difficult to access directly, providing a powerful tool for synthesizing complex pyridine derivatives. nih.govresearchgate.netresearchgate.net
Catalytic Transformations
The presence of the chloro substituent makes 2-Chloro-4-methoxypyridine an ideal substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The general catalytic cycle for many of these reactions, particularly with palladium catalysts, involves oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.comlibretexts.org
Below is a table summarizing potential catalytic transformations for 2-Chloro-4-methoxypyridine.
| Reaction Name | Nucleophile (R') | Catalyst System (Typical) | Product |
| Suzuki-Miyaura Coupling | R'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-R'-4-methoxypyridine |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 2-(alkenyl)-4-methoxypyridine |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(alkynyl)-4-methoxypyridine |
| Buchwald-Hartwig Amination | R'₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 2-(R'₂N)-4-methoxypyridine |
| Stille Coupling | R'-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-R'-4-methoxypyridine |
These catalytic methods offer a versatile and efficient means to elaborate the structure of 2-Chloro-4-methoxypyridine, incorporating a wide range of functional groups and building molecular complexity. For instance, the Suzuki-Miyaura coupling is widely used to form biaryl structures, while the Heck reaction is a powerful tool for vinylation. wikipedia.orgresearchgate.netorganic-chemistry.org
Transition-Metal and Rare Earth Metal Catalysis in Pyridine C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine rings is an atom-economical strategy for creating complex molecules. nih.govrsc.org Transition-metal catalysis has become a powerful tool for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org
Research has demonstrated that transition metals can catalyze a variety of C-H functionalization reactions on the pyridine ring, including alkylation, arylation, and alkenylation. beilstein-journals.orgmdpi.com For instance, palladium-catalyzed C-H activation has been used for the cross-coupling of pyridine N-oxides with alkyl bromides. beilstein-journals.org The mechanism often involves the coordination of the pyridine nitrogen to the metal center, which facilitates the activation of a C-H bond, typically at the ortho (C2) position.
Rare earth metals have also emerged as effective catalysts for pyridine C-H functionalization. nih.gov Cationic half-sandwich rare-earth catalysts, for example, have been shown to be highly efficient for the ortho-alkylation of pyridines through C-H addition to olefins. organic-chemistry.org These catalysts offer advantages in selectivity and functional group tolerance compared to some late transition metals. organic-chemistry.org The proposed mechanism for rare earth metal-catalyzed alkylation involves the coordination of the pyridine, followed by C-H activation to form a pyridyl species. beilstein-journals.org This intermediate can then undergo migratory insertion with an alkene to yield the alkylated product. beilstein-journals.org
A key challenge in the C-H activation of pyridines is controlling the regioselectivity, particularly for C3- and C4-selective functionalization. pkusz.edu.cn The inherent electronic properties of the pyridine ring often favor functionalization at the C2-position. pkusz.edu.cn
Table 1: Examples of Metal-Catalyzed Pyridine C-H Functionalization
| Catalyst Type | Reaction | Substrates | Key Features |
|---|---|---|---|
| Transition Metal (Pd) | C-H Arylation | Pyridine N-oxides, Arylboronic acids | Directed C-H activation. |
| Rare Earth Metal (Sc, Y) | C-H Alkylation | Pyridines, Olefins (e.g., Styrene) | Atom-economical, high selectivity for linear products with Yttrium catalysts. organic-chemistry.org |
| Transition Metal (Ni) | C-H/C-O Coupling | Heteroarenes, Enol derivatives | Requires a specific phosphine (B1218219) ligand (dcype) for the Ni(0) catalytic system. mdpi.com |
Metal-Free Approaches for Pyridine Functionalization
Driven by the need for more sustainable and cost-effective synthetic methods, metal-free approaches for pyridine functionalization have gained significant attention. rsc.org These methods avoid the use of expensive or toxic metal catalysts and often rely on the inherent reactivity of the pyridine ring or the use of alternative activation strategies. rsc.org
One notable metal-free approach is the direct arylation of pyridines. rsc.org For example, a method has been developed for the direct arylation of pyridines using phenylhydrazine (B124118) hydrochloride, which proceeds at room temperature without any transition metal catalyst. rsc.org Other strategies involve the use of diaryliodonium salts for the C-H arylation of various N-heterocycles, including pyridines. mdpi.com
Ring expansion of other nitrogen-containing heterocycles can also produce substituted pyridines under metal-free conditions. A strategy involving the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted ring expansion of 2-allyl-2H-azirines leads to the formation of pyridines through a 1-azatriene intermediate that undergoes electrocyclization. organic-chemistry.orgnih.gov Additionally, transition-metal-free hydroxylation and arylation of 2-fluoropyridine (B1216828) derivatives have been reported, demonstrating a pathway for functionalizing halogenated pyridines. rsc.org
Table 2: Selected Metal-Free Pyridine Functionalization Methods
| Method | Reagents/Conditions | Transformation | Scope |
|---|---|---|---|
| Direct Arylation | Phenylhydrazine hydrochloride | C-H arylation of pyridines. rsc.org | Provides rapid access to arylated heterocycles. rsc.org |
| Ring Expansion | 2-allyl-2H-azirines, DBU | Forms substituted pyridines via electrocyclization. nih.gov | Tolerates a variety of aryl, alkyl, and heterocyclic substituents. nih.gov |
| Hydroxylation/Arylation | 2-fluoropyridines, specific conditions | Synthesis of pyridyl pyridones and oxydipyridines. rsc.org | Good to excellent yields under simple conditions. rsc.org |
Formation of C-S and Other Heteroatom Bonds on Pyridine Rings
The introduction of sulfur and other heteroatoms onto the pyridine ring is crucial for synthesizing compounds with specific biological or material properties. The formation of carbon-sulfur (C-S) bonds, in particular, has received attention, although it can be challenging due to the potential for sulfur species to deactivate metal catalysts. ias.ac.in
Transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam reaction, provide a pathway for C-S bond formation. ias.ac.in An efficient method for synthesizing S-aryl/heteroaryl-quinazolines, a related nitrogen heterocycle, has been developed using copper(II) acetate (B1210297) as a catalyst to couple a dihydroquinazoline (B8668462) with various boronic acids. ias.ac.in This demonstrates the utility of copper catalysis for creating C-S bonds.
Recent research has also explored electrochemical methods for C-S bond formation. One study demonstrated that CO2 and sulfite (B76179) (SO32-) can be coupled on the surface of copper-based catalysts to form new C-S bonds, highlighting an innovative and green approach to this transformation. chemrxiv.org While not performed directly on pyridine, this proof-of-concept suggests potential future pathways for functionalizing heterocyclic rings. chemrxiv.org
Investigations into Oxidation and Reduction Pathways of Halogenated Methoxypyridines
The oxidation and reduction of the pyridine ring are fundamental transformations that alter its electronic structure and reactivity. For a substituted pyridine like 2-Chloro-4-methoxypyridine, these reactions can lead to a variety of useful intermediates.
Oxidation of the pyridine nitrogen atom is a common reaction, typically achieved using peracids, to form a pyridine N-oxide. wikipedia.org This transformation increases the electron density of the ring, particularly at the C2 and C4 positions, making it more susceptible to electrophilic attack and facilitating certain C-H activation reactions. beilstein-journals.org
Reduction of the pyridine ring can yield partially or fully hydrogenated derivatives. wikipedia.org The use of strong reducing agents like lithium aluminium hydride can produce a mixture of dihydropyridines. wikipedia.org Milder or more selective conditions, such as electrochemical reduction or Birch reduction, can also be employed to access different hydrogenation states like dihydropyridines or tetrahydropyridines. wikipedia.org The presence of the chloro and methoxy substituents on the ring would be expected to influence the regioselectivity and outcome of these reduction reactions.
Alkylation Studies and Pyridinium (B92312) Ion Formation
The nitrogen atom in the pyridine ring is a Lewis basic site and readily reacts with electrophiles such as alkyl halides. wikipedia.org This reaction, known as N-alkylation, results in the formation of a positively charged pyridinium salt. wikipedia.orgrsc.org The formation of the pyridinium ion significantly alters the reactivity of the pyridine ring, making it more electron-deficient and susceptible to nucleophilic attack.
For 4-methoxypyridine (B45360) derivatives, the formation of pyridinium ions is a crucial step for subsequent dearomative additions. nih.gov Studies have shown that Grignard reagents can add to 4-methoxypyridinium ions in the presence of a copper catalyst. nih.gov However, steric hindrance from substituents on the pyridine ring can impede the initial formation of the pyridinium salt. nih.gov In such cases, the choice of the activating agent (e.g., methyl chloroformate instead of benzyl (B1604629) chloroformate) can be critical to facilitate the reaction. nih.gov Selective N-alkylation of related 4-alkoxy-2-pyridones has also been achieved using specific base and catalyst systems under anhydrous conditions. researchgate.net
Derivatization Chemistry and Strategic Applications in Organic Synthesis
2-Chloro-4-methoxypyridine (B97518) Hydrochloride as a Building Block in Complex Molecular Architectures
2-Chloro-4-methoxypyridine hydrochloride is a pivotal precursor for creating intricate molecular designs. The pyridine (B92270) ring is a common motif in many biologically active compounds, and this particular reagent provides a direct and efficient route for its incorporation. The chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions, which is a cornerstone of its application as a building block. innospk.com
Precursors for Active Pharmaceutical Ingredients and Agrochemicals
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com In the pharmaceutical sector, it is instrumental in developing Active Pharmaceutical Ingredients (APIs). innospk.com For instance, a related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a crucial intermediate in the production of Omeprazole, a widely used proton pump inhibitor for treating peptic ulcers. cionpharma.comchemicalbook.com The synthesis of such APIs relies on the pyridine intermediate as a core structure, which is then further modified to achieve the desired pharmacological activity. cionpharma.com
Beyond pharmaceuticals, 2-Chloro-4-methoxypyridine is also utilized in the formulation of agrochemicals. chemimpex.com It serves as a precursor for creating effective crop protection agents, including herbicides and fungicides. innospk.comchemimpex.com The stability and reactivity of the molecule allow for the systematic development of new agricultural products. innospk.com
Synthesis of Specific Pyridine-Containing Target Molecules (e.g., 2-(2′,4′-difluorophenyl)-4-methoxypyridine)
A prime example of its utility is in the synthesis of 2-(2′,4′-difluorophenyl)-4-methoxypyridine. This reaction demonstrates a common strategy where the chloro-substituted pyridine is coupled with another molecular fragment. pubcompare.ai In a specific documented synthesis, 2-Chloro-4-methoxypyridine is reacted with 2,4-difluorophenylboronic acid in a palladium-catalyzed cross-coupling reaction (specifically, a Suzuki coupling). pubcompare.ai
The reaction involves stirring 2-Chloro-4-methoxypyridine with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. pubcompare.ai The solvent system typically consists of a mixture like dimethoxyethane and water. pubcompare.ai This process efficiently joins the two aromatic rings, yielding the target molecule, which can then be used in further synthetic steps, for example, in the preparation of platinum(II) complexes for research applications. pubcompare.ai
Design and Synthesis of Novel Pyridine Derivatives
The inherent reactivity of this compound makes it an excellent starting point for the design and synthesis of new pyridine derivatives with tailored properties.
Introduction of Diverse Functionalities via Substitution Reactions
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. innospk.comnih.gov This reactivity allows chemists to replace the chlorine with a wide array of other functional groups. google.com By reacting 2-Chloro-4-methoxypyridine with various nucleophiles (such as those containing sulfhydryl, amino, or phenol (B47542) groups), a diverse library of pyridine derivatives can be generated. google.com
This versatility is crucial in medicinal chemistry and materials science for creating novel compounds with specific biological or physical properties. chemimpex.com The methoxy (B1213986) group at the 4-position influences the electronic properties of the pyridine ring, further modulating its reactivity and making it a versatile precursor for targeted modifications. innospk.com
Exploration of Structure-Reactivity Relationships in Derivatization
The efficiency and outcome of derivatization reactions are governed by the structure-reactivity relationships of the substituted pyridine. In nucleophilic aromatic substitution, the nature of the leaving group (the halogen) is critical. While chloropyridines are widely available, fluoropyridines often exhibit faster reaction rates in SNAr reactions due to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine (B119429). nih.gov
The position of the substituents also plays a key role. A halogen at the 2- or 4-position of the pyridine ring is generally more reactive towards SNAr than one at the 3-position. The electron-donating methoxy group at the 4-position in 2-Chloro-4-methoxypyridine influences the electron density of the ring, which in turn affects the rate and regioselectivity of substitution reactions. Understanding these electronic and steric effects allows for the rational design of synthetic pathways and the prediction of reaction outcomes when creating new pyridine derivatives.
Data Tables
Table 1: Properties of 2-Chloro-4-methoxypyridine
| Property | Value |
|---|---|
| CAS Number | 17228-69-2 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Boiling Point | 224-225 °C |
| Density | 1.258 g/mL at 25 °C |
Source: sigmaaldrich.com
Table 2: Example Synthesis of 2-(2′,4′-difluorophenyl)-4-methoxypyridine
| Reactant | Role |
|---|---|
| 2-Chloro-4-methoxypyridine | Pyridine building block |
| 2,4-Difluorophenylboronic acid | Phenyl group source |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |
| Potassium Carbonate | Base |
Source: pubcompare.ai
Computational Chemistry and Advanced Spectroscopic Analysis in Research
Theoretical Investigations of Electronic Structure and Reactivity
Computational chemistry serves as a powerful tool for investigating the intrinsic properties of molecules like 2-Chloro-4-methoxypyridine (B97518) hydrochloride. Through theoretical models, researchers can predict and understand its electronic behavior and reactivity without the need for extensive laboratory experimentation.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to pyridine (B92270) derivatives to understand how different substituents influence the electron distribution and chemical properties of the pyridine ring.
For substituted pyridines, DFT calculations can accurately predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability.
A detailed DFT study on 2-chloro-6-methoxypyridine (B123196), a close isomer of the title compound, provides valuable insights that are largely transferable to the 4-methoxy isomer. nih.govdocumentsdelivered.com In such studies, the calculated vibrational frequencies are often compared with experimental data from IR and Raman spectroscopy to validate the computational model. nih.govdocumentsdelivered.com The influence of the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group on the pyridine ring's electronic and spectral characteristics can be systematically analyzed. nih.gov DFT calculations demonstrate how these substituents modulate the charge density on the pyridine nitrogen and the carbon atoms of the ring, thereby affecting the molecule's nucleophilicity and susceptibility to electrophilic or nucleophilic attack. nih.govdocumentsdelivered.com
Table 1: Selected Calculated vs. Experimental Vibrational Frequencies for 2-Chloro-6-methoxypyridine (A Close Isomer) nih.govdocumentsdelivered.com (Data is for 2-chloro-6-methoxypyridine and is presented as an illustrative example of DFT applications to a closely related system)
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) |
| C-H stretch (ring) | 3085 | 3080 | 3081 |
| C-H stretch (methoxy) | 2955 | 2950 | 2952 |
| C=C, C=N stretch (ring) | 1585 | 1583 | 1586 |
| C-H in-plane bend | 1465 | 1464 | 1466 |
| C-O stretch (methoxy) | 1288 | 1285 | 1287 |
| Ring breathing mode | 1020 | 1018 | 1021 |
| C-Cl stretch | 780 | 778 | 782 |
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For a molecule like 2-Chloro-4-methoxypyridine, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile.
Through computational modeling, researchers can:
Identify Intermediates and Transition States: The structures of key intermediates, such as the Meisenheimer complex in an SNAr reaction, and the transition states connecting reactants, intermediates, and products can be calculated.
Determine Activation Energies: By calculating the energy of the transition states relative to the reactants, the activation energy barrier for each step of the reaction can be determined. This helps in predicting the reaction rate and understanding which pathway is kinetically favored.
Analyze Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction pathway, providing a more realistic simulation of laboratory conditions.
Sophisticated Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural confirmation and analysis of chemical compounds. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For 2-Chloro-4-methoxypyridine hydrochloride, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms in the molecule. The aromatic protons on the pyridine ring would appear as distinct signals with specific splitting patterns (doublets) due to coupling with adjacent protons. The methoxy group would exhibit a singlet, and due to the hydrochloride form, the N-H proton would likely appear as a broad signal.
¹³C NMR: The carbon NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom. The positions of these signals (chemical shifts) are indicative of the electronic environment of each carbon, influenced by the chlorine, methoxy, and nitrogen atoms.
Table 2: Predicted ¹H and ¹³C NMR Data for 2-Chloro-4-methoxypyridine (This table is a theoretical prediction based on general principles of NMR spectroscopy, as specific experimental data for the hydrochloride salt is not readily available in cited literature.)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | ~8.1-8.3 | d | 1H | H6 |
| Aromatic H | ~6.8-7.0 | d | 1H | H5 |
| Aromatic H | ~6.7-6.9 | s | 1H | H3 |
| Methoxy H | ~3.9-4.1 | s | 3H | -OCH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C-Cl | ~150-155 | C2 | ||
| C-O | ~165-170 | C4 | ||
| Aromatic CH | ~150-155 | C6 | ||
| Aromatic CH | ~110-115 | C5 | ||
| Aromatic CH | ~105-110 | C3 | ||
| Methoxy C | ~55-60 | -OCH₃ |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands. A detailed study of the closely related isomer 2-chloro-6-methoxypyridine shows strong agreement between experimental and DFT-calculated frequencies, and similar vibrations are expected for the 4-methoxy isomer. nih.govdocumentsdelivered.com
Key expected vibrational bands include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.
N-H stretching: Due to the hydrochloride salt form, a broad absorption band corresponding to the N⁺-H stretch is expected in the range of 2500-3000 cm⁻¹.
C=C and C=N stretching: Vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.
C-O stretching: A strong band corresponding to the aryl ether C-O stretch would be present, typically around 1250 cm⁻¹.
C-Cl stretching: A band in the lower frequency region (fingerprint region), typically around 700-800 cm⁻¹, can be assigned to the C-Cl stretch. nih.gov
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
For 2-Chloro-4-methoxypyridine, the mass spectrum would show:
Molecular Ion Peak (M⁺): A prominent peak corresponding to the mass of the intact molecule. Due to the presence of chlorine, this peak would appear as a pair of peaks (M⁺ and M⁺+2) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation Peaks: Common fragmentation pathways would include the loss of the methoxy group (-•OCH₃), the chlorine atom (-•Cl), or the elimination of molecules like formaldehyde (B43269) (CH₂O) from the methoxy group. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for 2-Chloro-4-methoxypyridine (This table is a theoretical prediction of fragmentation patterns.)
| m/z Value | Ion Structure/Loss | Notes |
| 143/145 | [C₆H₆ClNO]⁺ | Molecular ion (M⁺), showing 3:1 isotopic pattern for Cl. |
| 112/114 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 108 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation from further fragmentation. |
Future Outlook and Emerging Research Frontiers
Development of Innovative Synthetic Methodologies for Halogenated Methoxypyridines
The synthesis of functionalized pyridines, particularly those bearing halogen and methoxy (B1213986) groups, is a cornerstone of medicinal and agricultural chemistry. rsc.orgnih.gov Historically, the synthesis of such compounds has often relied on multi-step processes that can be inefficient and generate significant waste. google.com However, the field is rapidly advancing towards more elegant and sustainable synthetic strategies.
A major frontier in this area is the development of direct C-H functionalization methods. rsc.orgnih.gov These techniques aim to bypass the need for pre-functionalized starting materials, thereby increasing atom economy and reducing the number of synthetic steps. nih.gov For halogenated methoxypyridines, this could translate to more efficient and regioselective introduction of chloro and methoxy groups onto the pyridine (B92270) ring. Recent advancements have focused on transition metal-catalyzed C-H activation, which has shown promise in achieving site-selectivity that was previously challenging. nih.govnih.gov
Furthermore, innovative strategies are emerging that go beyond traditional cross-coupling reactions. These include novel approaches that utilize pyridine phosphonium (B103445) salts, photocatalytic methods, and temporary de-aromatization to achieve meta- and para-C-H functionalization. nih.govresearchgate.net The development of more robust and versatile halogenation techniques for electron-deficient pyridine rings is also a key area of research, as traditional electrophilic aromatic substitution reactions often require harsh conditions and can result in mixtures of products. nih.govnih.gov The design of novel phosphine (B1218219) reagents, for instance, has shown potential for the selective halogenation of pyridines at the 4-position. nih.gov
Advanced Studies in Catalytic and Stereoselective Functionalization
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Consequently, advanced studies in catalytic and stereoselective functionalization represent a significant research frontier for derivatives of 2-Chloro-4-methoxypyridine (B97518) hydrochloride. The development of chiral catalysts that can facilitate the enantioselective or diastereoselective functionalization of the pyridine ring is a major focus. mdpi.com
Recent progress in the catalytic stereoselective dearomatization of pyridines offers a powerful tool for the synthesis of partially hydrogenated pyridines with high stereocontrol. mdpi.com This approach allows for the creation of complex, three-dimensional structures from flat, aromatic precursors. While direct stereoselective functionalization of the pyridine ring in 2-Chloro-4-methoxypyridine hydrochloride itself is a complex challenge, the broader advancements in this area will undoubtedly provide new tools and strategies for the synthesis of novel chiral molecules derived from this and related building blocks.
Moreover, the field is witnessing a surge in the development of methods for the regiodivergent synthesis of functionalized pyridines. mdpi.com These methods allow for selective functionalization at different positions on the pyridine ring by carefully tuning the reaction conditions or the catalyst system. This level of control is crucial for creating a diverse range of molecular architectures for applications in drug discovery and materials science.
Integration of Computational and Experimental Approaches in Reaction Design
The synergy between computational chemistry and experimental synthesis is revolutionizing how new reactions and molecules are designed. researchgate.netrsc.org For compounds like this compound, this integrated approach offers the potential to accelerate the discovery of new synthetic routes and to predict the properties of novel derivatives.
Computational tools, such as Density Functional Theory (DFT), are increasingly being used to elucidate reaction mechanisms, predict regioselectivity, and design new catalysts. mdpi.com For instance, computational studies have been instrumental in understanding the mechanisms of C-H functionalization reactions and in designing phosphine reagents for selective pyridine halogenation. nih.gov This predictive power allows chemists to design more efficient and targeted experiments, saving time and resources.
Furthermore, computational modeling is being employed to design novel pyridine derivatives with specific biological or material properties. rsc.orgnih.gov By predicting how structural modifications will affect a molecule's activity or function, researchers can prioritize the synthesis of the most promising candidates. This design-before-synthesis approach is becoming increasingly prevalent in both academic and industrial research. acs.org
Expanding the Scope of Applications in Fine Chemical and Materials Science
Halogenated methoxypyridines are valuable intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals and agrochemicals. nih.gov The unique electronic properties conferred by the chloro and methoxy substituents make them versatile building blocks for constructing complex molecular architectures. The future will likely see an expansion of their applications as our ability to functionalize them with greater precision and efficiency improves.
In materials science, the incorporation of functionalized pyridine units into polymers and other materials is an emerging area of research. mdpi.com The pyridine nitrogen can act as a coordination site for metals, opening up possibilities for the creation of novel catalysts and functional materials. The halogen and methoxy groups on the pyridine ring can also be used to tune the electronic and physical properties of these materials. For example, halogen bonding is being explored as a tool for directing the assembly of molecules in crystal engineering, which could have applications in the design of new solid-state materials. mdpi.com The development of new polymers incorporating halogenated pyridine moieties could lead to materials with enhanced thermal stability or specific electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
